molecular formula C23H19ClN4O4S B11667030 Ethyl 4-[(3-{[(4-chlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoate

Ethyl 4-[(3-{[(4-chlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoate

Cat. No.: B11667030
M. Wt: 482.9 g/mol
InChI Key: DGICRVZVQQUJSF-UHFFFAOYSA-N
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Description

ETHYL 4-{[3-(4-CHLOROBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOATE is a complex organic compound that features a quinoxaline core, a benzoate ester, and a chlorobenzenesulfonamide group

Preparation Methods

The synthesis of ETHYL 4-{[3-(4-CHLOROBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Chlorobenzenesulfonamide Group: This step involves the sulfonylation of the quinoxaline derivative using chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.

    Esterification: The final step is the esterification of the resulting compound with ethyl benzoate under acidic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

ETHYL 4-{[3-(4-CHLOROBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogenation over a palladium catalyst, resulting in the reduction of the nitro or sulfonamide groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzene ring, where nucleophiles such as amines or thiols replace the chlorine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 4-{[3-(4-CHLOROBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOATE has several scientific research applications:

    Medicinal Chemistry: The compound’s quinoxaline core is known for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Studies: It can serve as a probe in biological assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound may be used in the synthesis of advanced materials with specific properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of ETHYL 4-{[3-(4-CHLOROBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline core can intercalate with DNA, inhibiting the replication of cancer cells. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the substrate and binding to the active site. The benzoate ester moiety may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

ETHYL 4-{[3-(4-CHLOROBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOATE can be compared with similar compounds such as:

    ETHYL 4-{[3-(3-CHLOROBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOATE: This compound differs by the position of the chlorine atom on the benzene ring, which can affect its reactivity and biological activity.

    ETHYL 4-{[3-(4-METHYLBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOATE: The methyl group instead of chlorine can lead to different electronic properties and interactions with biological targets.

    ETHYL 4-{[3-(4-FLUOROBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOATE: The fluorine atom can enhance the compound’s stability and binding affinity to certain targets.

The uniqueness of ETHYL 4-{[3-(4-CHLOROBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H19ClN4O4S

Molecular Weight

482.9 g/mol

IUPAC Name

ethyl 4-[[3-[(4-chlorophenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoate

InChI

InChI=1S/C23H19ClN4O4S/c1-2-32-23(29)15-7-11-17(12-8-15)25-21-22(27-20-6-4-3-5-19(20)26-21)28-33(30,31)18-13-9-16(24)10-14-18/h3-14H,2H2,1H3,(H,25,26)(H,27,28)

InChI Key

DGICRVZVQQUJSF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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